2-(tert-butylamino)acetic acid hydrochloride

Catalog No.
S693184
CAS No.
6939-23-7
M.F
C6H14ClNO2
M. Wt
167.63 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(tert-butylamino)acetic acid hydrochloride

CAS Number

6939-23-7

Product Name

2-(tert-butylamino)acetic acid hydrochloride

IUPAC Name

2-(tert-butylamino)acetic acid;hydrochloride

Molecular Formula

C6H14ClNO2

Molecular Weight

167.63 g/mol

InChI

InChI=1S/C6H13NO2.ClH/c1-6(2,3)7-4-5(8)9;/h7H,4H2,1-3H3,(H,8,9);1H

InChI Key

QORBVLNEGUIPND-UHFFFAOYSA-N

SMILES

CC(C)(C)NCC(=O)O.Cl

Canonical SMILES

CC(C)(C)NCC(=O)O.Cl

2-(tert-butylamino)acetic acid hydrochloride is a chemical compound with the molecular formula C6H14ClNO2C_6H_{14}ClNO_2 and a molecular weight of 167.63 g/mol. This compound is a derivative of glycine and is recognized for its unique structure that includes a tert-butyl group attached to the amino group of acetic acid. It appears as a white solid and has a high solubility in water, making it suitable for various applications in biochemical research and pharmaceutical development .

Organic Synthesis

N-tert-butylglycine can serve as a building block in the synthesis of more complex organic molecules. Studies have shown its potential in the production of:

  • α-Ketoamides: These are important intermediates in the synthesis of various pharmaceuticals and other bioactive compounds. A study published in the journal Tetrahedron Letters describes the use of N-tert-butylglycine for the synthesis of α-ketoamides through a reductive amination reaction. []
Typical of amino acids and their derivatives. Notably, it can participate in:

  • Acid-Base Reactions: As an amino acid derivative, it can act as both an acid and a base, allowing it to form salts with various acids.
  • Peptide Formation: It can react with other amino acids to form peptides through condensation reactions, releasing water.
  • Nucleophilic Substitution: The tert-butyl group can be involved in nucleophilic substitution reactions under specific conditions, potentially leading to the synthesis of more complex molecules .

The synthesis of 2-(tert-butylamino)acetic acid hydrochloride can be achieved through various methods, including:

  • Alkylation of Glycine: This method involves the alkylation of glycine with tert-butyl halides under basic conditions.
  • Direct Amine Synthesis: The reaction of tert-butylamine with chloroacetic acid followed by hydrolysis can yield the desired product.
  • Modification of Existing Amino Acids: Starting from other amino acids, chemical modifications can introduce the tert-butyl group at the appropriate position .

This compound has several applications, particularly in research and pharmaceutical development:

  • Intermediate in Drug Synthesis: It serves as an intermediate in the synthesis of various pharmaceuticals, including antibiotics like tigecycline.
  • Research Tool: Used in biochemical studies to explore amino acid functionalities and their interactions with biological systems.
  • Potential Therapeutic Agent: Due to its structural properties, it may have potential therapeutic applications that require further exploration .

Studies involving 2-(tert-butylamino)acetic acid hydrochloride often focus on its interactions with biological molecules:

  • Protein Binding Studies: Investigating how this compound binds to proteins can provide insights into its biological roles and potential therapeutic effects.
  • Receptor Interaction: Research may explore how this compound interacts with neurotransmitter receptors or other cellular targets, contributing to its biological activity.
  • Metabolic Pathways: Understanding how this compound is metabolized in vivo could reveal its pharmacokinetic properties and efficacy as a drug candidate .

Several compounds share structural similarities with 2-(tert-butylamino)acetic acid hydrochloride. Here are some notable examples:

Compound NameCAS NumberSimilarity Index
2-((1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl)amino)acetic acid5704-04-10.86
(S)-2-((Carboxymethyl)amino)propanoic acid56857-47-70.77
N-(2-Methyl-2-propanyl)glycine hydrochloride29475-64-70.73
N-tert-butylglycine hydrochloride600-21-50.73
Glycine56-40-60.73

These compounds exhibit varying degrees of similarity based on their structural features and functional groups. The unique presence of the tert-butyl group in 2-(tert-butylamino)acetic acid hydrochloride distinguishes it from other glycine derivatives, potentially influencing its solubility and biological activity .

2-(tert-Butylamino)acetic acid hydrochloride (CAS 6939-23-7) emerged as a chemically modified amino acid derivative in the late 20th century. Early synthetic routes involved the reaction of glycine with tert-butyl acetate under acidic catalysis, as detailed in the patent CN103214383A . This method optimized transesterification and subsequent hydrochloride salt formation, enabling scalable production. The compound gained prominence due to its structural hybridity, combining a sterically hindered tert-butyl group with a glycine backbone, which became valuable for peptide and peptoid research .

Nomenclature and Classification

IUPAC Name:
tert-Butyl(carboxymethyl)azanium chloride
Synonyms:

  • N-tert-Butylglycine hydrochloride
  • B48302
  • 2-(tert-Butylamino)acetic acid HCl

Molecular Formula: C₆H₁₄ClNO₂
Molecular Weight: 167.63 g/mol

Classification:

  • Chemical Family: Substituted glycine derivatives
  • Functional Groups: Tertiary amine, carboxylic acid, hydrochloride salt
  • Role: Building block for peptidomimetics, catalyst in organic synthesis

Table 1: Key Physicochemical Properties

PropertyValueSource
Melting Point223–224°C
SolubilityWater, polar organic solvents
logP~1.2 (predicted)

Significance in Organic Chemistry Research

The tert-butyl group introduces steric hindrance, locking amide bonds in the cis conformation, which is critical for designing peptoids with defined secondary structures . This property enables applications in:

  • Peptoid Synthesis: Solid-phase submonomer protocols utilize its steric bulk to induce polyproline type-I helices .
  • Ubiquitination Studies: Serves as a key intermediate in synthesizing ubiquitinated peptides for proteomics research .
  • Catalysis: Acts as a chiral auxiliary in asymmetric synthesis due to its rigid structure .

Current State of Academic Literature

Recent studies highlight its versatility:

  • Peptoid Applications:
    • Facilitates synthesis of N-tert-butyl glycine homooligomers with controlled backbone geometry .
    • Enables construction of antimicrobial peptoids via post-polymerization modifications .
  • Material Science:
    • Used in photocatalytic degradation studies of pharmaceuticals (e.g., salbutamol) under visible light .
  • Synthetic Methodology:
    • Patent CN103214383A details industrial-scale synthesis via glycine transesterification .

Table 2: Recent Research Applications

Application AreaKey Finding(s)Citation
Peptoid DesignInduces cis-amide geometry in oligomers
Ubiquitinated PeptidesEnables site-specific ubiquitination
PhotocatalysisDegrades β-agonists under visible light

UNII

B8Y856VH2E

Sequence

G

GHS Hazard Statements

Aggregated GHS information provided by 6 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 6 companies. For more detailed information, please visit ECHA C&L website;
Of the 5 notification(s) provided by 5 of 6 companies with hazard statement code(s):;
H315 (60%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (40%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

6939-23-7

Wikipedia

N-tert-butylglycine hydrochloride

Dates

Last modified: 08-15-2023

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